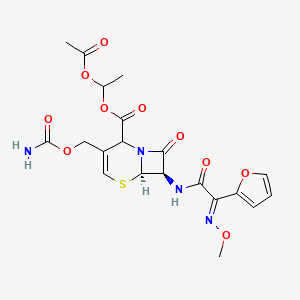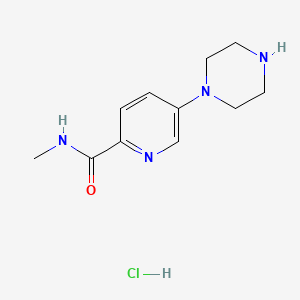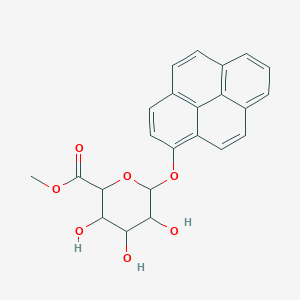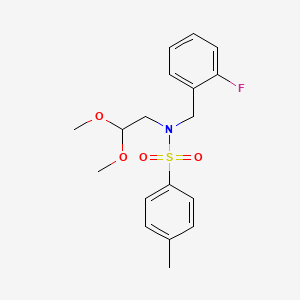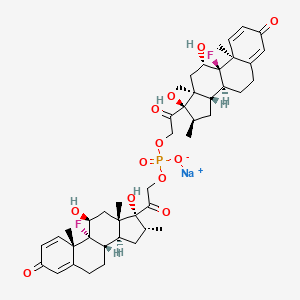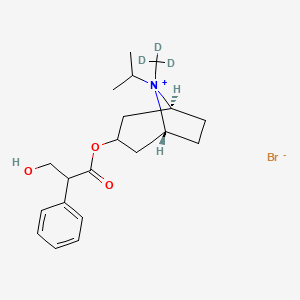
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound. It is commonly used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, (+/-)-Ipratropium-d3 Bromide (N-methyl-d3), is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) typically involves the introduction of deuterium atoms into the Ipratropium Bromide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of tropic acid with deuterated methylamine to form the deuterated tropine ester, which is then quaternized with methyl bromide to yield (+/-)-Ipratropium-d3 Bromide (N-methyl-d3).
Industrial Production Methods
Industrial production of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The quaternary ammonium group makes it susceptible to nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide and alkoxide ions. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the tropine moiety.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products
The major products formed from these reactions include deuterated analogs of tropine derivatives, which are useful in further synthetic applications and research studies.
Applications De Recherche Scientifique
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry to study the pharmacokinetics and metabolism of Ipratropium Bromide.
Biology: Employed in biochemical studies to investigate the interaction of Ipratropium Bromide with biological targets.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and to develop new therapeutic strategies for respiratory diseases.
Industry: Applied in the development of new formulations and delivery systems for bronchodilators.
Mécanisme D'action
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) exerts its effects by blocking the muscarinic acetylcholine receptors in the airways. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking these receptors, the compound induces bronchodilation, leading to the relaxation of the airway muscles and improved airflow.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ipratropium Bromide: The non-deuterated form, commonly used as a bronchodilator.
Tiotropium Bromide: Another quaternary ammonium compound with a longer duration of action.
Aclidinium Bromide: A similar bronchodilator with a different pharmacokinetic profile.
Uniqueness
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C20H30BrNO3 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3; |
Clé InChI |
LHLMOSXCXGLMMN-PGHIIOHNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


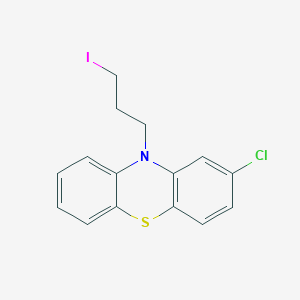


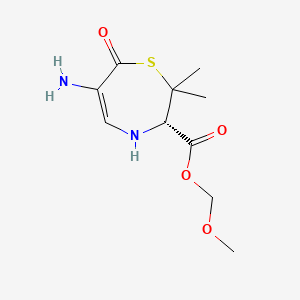
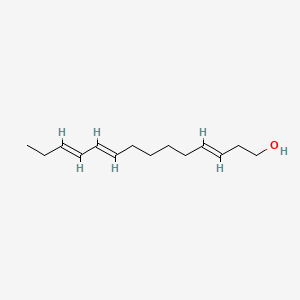
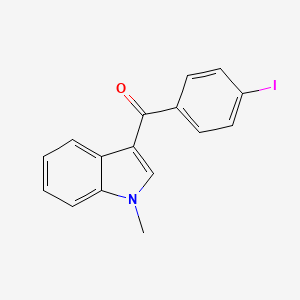
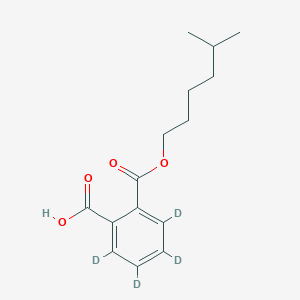
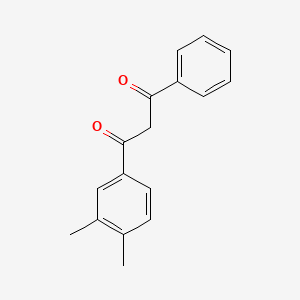
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
